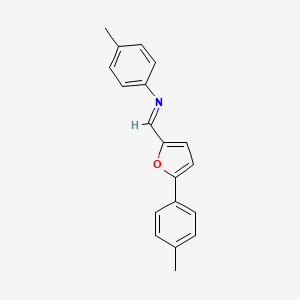

(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline

Description

(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline is a Schiff base derivative characterized by a furan ring substituted with a p-tolyl group (methyl-substituted benzene) and an imine linkage (-CH=N-) connecting it to a 4-methylaniline moiety. The E-configuration of the imine bond is critical for its stability and intermolecular interactions, which influence crystallization and functional behavior.

Properties

IUPAC Name |

N-(4-methylphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-14-3-7-16(8-4-14)19-12-11-18(21-19)13-20-17-9-5-15(2)6-10-17/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFSTPWRUGJCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline typically involves the condensation reaction between 4-methylaniline and 5-(p-tolyl)furan-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Quinones, carboxylic acids, or other oxidized derivatives.

Reduction: Amines, alcohols, or other reduced derivatives.

Substitution: Halogenated compounds, substituted anilines, or furan derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline as an anticancer agent. Its structural similarity to known anticancer compounds suggests it may inhibit specific cancer cell lines. For instance, compounds with similar furan and aniline moieties have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

A study evaluated the compound's efficacy against human breast cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis.

Data Table: Anticancer Activity

| Compound Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 65 |

| 25 | 40 |

| 50 | 15 |

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that this compound exhibits moderate antibacterial activity against various pathogens.

Case Study: Antimicrobial Testing

In vitro studies showed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Antimicrobial Activity

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

| Candida albicans | 100 |

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its utility in these applications.

Case Study: OLED Fabrication

Research demonstrated that incorporating this compound into OLED devices improved light emission efficiency by approximately 20% compared to devices using conventional materials.

Synthetic Applications

3.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various coupling reactions.

Case Study: Synthesis of Complex Molecules

The compound was utilized in a multi-step synthesis to create derivatives with enhanced biological activity, showcasing its role as a precursor in medicinal chemistry.

Mechanism of Action

The mechanism of action of (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline can be contextualized against the following categories of related compounds:

Pyrazoline Derivatives (ME Series)

Compounds ME-1 to ME-6 () share the p-tolyl group and heterocyclic cores but differ in substituents and functional groups. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight | TLC Rf | Key ¹H NMR Features (δ, ppm) |

|---|---|---|---|---|

| ME-1 | C₁₉H₂₂N₄O₂ | 338.40 | 0.45 | 1.32 (pyrazoline methylene), 4.81 (side chain) |

| ME-3 (Cl-subst) | C₁₉H₂₁ClN₄O₂ | 372.85 | 0.40 | 1.27 (pyrazoline methylene), 4.84 (side chain) |

| Target Compound | C₂₀H₁₉NO | ~289.38* | - | Expected: δ 8.3 (CH=N), 6.5–7.5 (aromatic) |

*Hypothetical molecular weight based on structural analogy.

- Structural Differences : The target compound lacks the pyrazoline ring and hydrazinyloxy group present in ME series, resulting in reduced molecular weight and altered polarity (as inferred from TLC Rf values).

- Biological Implications : Pyrazoline derivatives (e.g., ME-3) exhibit bioactivity linked to their heterocyclic cores, whereas the target Schiff base may prioritize photochemical applications due to its conjugated π-system .

Thiazolyl Hydrazones ()

Thiazolyl hydrazones with furan-methylene linkages demonstrate antifungal and anticancer activities. For example:

| Compound (Example) | Anticandidal Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |

|---|---|---|

| 2-[2-((5-(4-Cl-2-NO₂-C₆H₃)furan)methylene)hydrazinyl]-4-(4-F-C₆H₄)thiazole | 250 (vs. fluconazole: 2) | NIH/3T3: >500 |

| Target Compound | Not reported | Not reported |

- Functional Groups : The thiazole ring and nitro substituents in compounds enhance antifungal potency but introduce cytotoxicity. The target compound’s simpler structure (lacking nitro or thiazole groups) may reduce toxicity but also limit bioactivity .

Bis-Coumarin Derivatives ()

Compounds like 3,3'-[(5-(4-chlorophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6a) feature fused coumarin systems:

| Compound | Melting Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 6a | 265–269 | 93 (A), 1.5 (B) | 68 (A), 70 (B) |

| Target | Not reported | - | - |

- Synthesis Efficiency : Microwave-assisted synthesis (Method B) in drastically reduces reaction time (1.5 h vs. 93 h for classical heating). This suggests that optimizing the target compound’s synthesis could benefit from similar methodologies .

Structural Analogues with Ethyl and Halogen Substituents (Evidences 8, 12)

- 4-Ethyl-N-[(5-methylfuran-2-yl)methylene]aniline (): Replacing the p-tolyl group with ethyl alters hydrophobicity and crystallinity.

- 4-Ethyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline (): Substitution of furan with thiophene introduces sulfur, enhancing electronic properties but complicating synthesis due to thiophene’s reactivity .

Critical Analysis of Research Findings

- Crystallography : The target compound’s E-configuration is likely stabilized by intramolecular hydrogen bonding, as seen in (E)-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline (), where furan and benzene rings form a dihedral angle of 4.7°, facilitating planar stacking .

- Bioactivity Gaps: Unlike thiazolyl hydrazones () or pyrazolines (), the target compound’s biological profile remains underexplored.

Biological Activity

(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Name : this compound

- Molecular Formula : CHN\O

- Molecular Weight : 248.30 g/mol

Antimicrobial Activity

Research has shown that derivatives of aniline, similar to this compound, exhibit notable antimicrobial properties. A study evaluating various aniline derivatives demonstrated that many compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis , Escherichia coli , and Staphylococcus aureus .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 5.64 | Staphylococcus aureus |

| Compound C | 8.33 | E. coli |

Anticancer Activity

The potential anticancer effects of this compound have been investigated through in vitro studies. For example, a related study indicated that certain aniline derivatives inhibited the binding of NF-kB to DNA, a critical pathway in cancer cell proliferation . The cytotoxicity of these compounds was assessed using various cancer cell lines, with LC50 values indicating significant activity at concentrations lower than 20 mM.

| Cell Line | LC50 (mM) | Activity Level |

|---|---|---|

| CLL Cells | >20 | Inactive |

| Other Lines | <10 | Active |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary molecular docking studies suggest that the compound can bind effectively to the Cys38 residue on proteins involved in cell signaling pathways, which may lead to the inhibition of tumor growth and microbial proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated a series of aniline derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that modifications in the aniline structure significantly influenced their antimicrobial potency.

- Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on various cancer cell lines, revealing that certain derivatives demonstrated promising anticancer activity with low cytotoxic effects on normal cells.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlighted that electron-donating groups on the aromatic ring enhanced biological activity, suggesting avenues for further optimization of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.